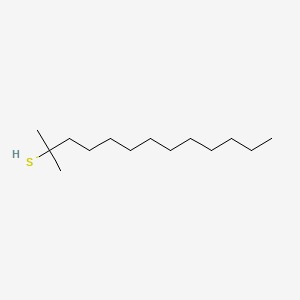

tert-Tetradecanethiol

Description

Contextualization within Organosulfur Chemistry

Thiols, also known as mercaptans, are a class of organosulfur compounds that contain a sulfhydryl (-SH) functional group. ontosight.aiebsco.com They are the sulfur analogs of alcohols and play a significant role in both industrial and biological chemistry. ontosight.aisigmaaldrich.com Organosulfur chemistry is a broad field, and thiols are fundamental building blocks within it, known for their distinct reactivity, particularly the acidity of the S-H bond and the nucleophilicity of the resulting thiolate anion. ebsco.comwikipedia.orgvedantu.com Unlike their alcohol counterparts, thiols exhibit lower boiling points and less solubility in polar solvents due to weaker hydrogen bonding. wikipedia.orgvedantu.com Their reactions often involve the sulfur atom, which can be easily oxidized to form disulfides or further to sulfonic acids. vedantu.combritannica.com

Distinctive Features of Tertiary Thiol Architecture in Chemical Systems

Tertiary alkane thiols, such as tert-Tetradecanethiol, possess a unique structural feature: the sulfhydryl group is attached to a tertiary carbon atom. This tertiary structure, characterized by a carbon atom bonded to three other carbon atoms, imparts significant steric bulk around the sulfur atom. This steric hindrance is a defining characteristic that differentiates tertiary thiols from their primary and secondary counterparts. beilstein-journals.org This bulky architecture can influence reaction kinetics, sterically hindering the approach of reactants to the sulfur atom. While the fundamental reactivity of the thiol group remains—such as its ability to be deprotonated to a thiolate—the steric crowding can affect its participation in certain reactions, for example, making S-alkylation more challenging compared to less hindered thiols. The preparation of tertiary thiols is also generally more complex than for primary thiols. wikipedia.orgbeilstein-journals.org

Historical Development of Tertiary Alkane Thiol Applications in Research

The application of thiols in research has a rich history, particularly in polymer science and materials science. In the 1980s, the groundbreaking work on self-assembled monolayers (SAMs) brought alkanethiols to the forefront of materials research, with a primary focus on their adsorption onto gold surfaces to form highly ordered molecular layers. mdpi.com While much of the initial research focused on linear n-alkanethiols, the utility of branched and specifically tertiary thiols became apparent in applications requiring modulation of polymer properties. Mercaptans have been widely used as chain transfer agents (CTAs) in radical polymerization to control the molecular weight of polymers like synthetic rubbers and resins. arkema.com Tertiary thiols, including tertiary dodecyl mercaptan (TDM), were identified as effective CTAs, offering a way to fine-tune polymer chain length and distribution. arkema.com

Scope and Significance of Current Research on this compound

Current research on this compound focuses primarily on its applications in materials science and nanotechnology. cymitquimica.com Its unique branched structure is exploited to modify the surfaces of metal nanoparticles, particularly gold. researchgate.netmdpi.com By forming a protective layer, this compound improves the dispersibility of these nanoparticles in various media, which is crucial for the fabrication of advanced nanocomposites. researchgate.netmdpi.com For instance, research has demonstrated its use in creating nanocomposites of gold nanoparticles within a poly(dimethylsiloxane) (PDMS) matrix, which exhibit interesting optical properties like dichroism in the near-infrared (NIR) region. researchgate.netmdpi.comnih.gov Furthermore, as a long-chain tertiary thiol, it is valuable in the field of self-assembly materials, where its structure allows for specific interactions with metal surfaces. cymitquimica.comcymitquimica.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyltridecane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30S/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h15H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDDHLWHSDZGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951599 | |

| Record name | 2-Methyltridecane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28983-37-1 | |

| Record name | tert-Tetradecanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028983371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Tetradecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltridecane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-tetradecanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Tetradecanethiol and Its Derivatives

Novel Synthetic Routes Involving Tertiary Thiols

The construction of quaternary carbon centers bearing a thiol group requires innovative synthetic strategies. The inherent steric bulk of the tertiary alkyl group necessitates carefully designed reaction pathways to achieve high yields and selectivity.

Stereoselective and Regioselective Synthesis Pathways

The asymmetric synthesis of chiral tertiary thiols is a particularly challenging area of organic synthesis. nih.gov Unlike the synthesis of tertiary alcohols, which can often be achieved through the enantioselective nucleophilic attack on a prochiral ketone, analogous methods for thiols are impractical due to the instability and reactivity of thioketones. nih.gov Consequently, alternative strategies are required to control the stereochemistry at the newly formed stereocenter.

One approach involves the stereoselective attack of a sulfur-based nucleophile on a substituted carbon center. nih.gov For this method to be successful, several conditions must be met: the substrate must be available in an enantiomerically pure form, the lithiated intermediate must be configurationally stable, and the subsequent electrophilic addition must proceed with either complete retention or inversion of stereochemistry. nih.gov

Regioselective synthesis, which controls the specific placement of the thiol group, is also crucial. For instance, the reaction of N-arylhydrazones with nitroolefins has been shown to provide regioselective synthesis of pyrazoles, where the regioselectivity is dictated by the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. organic-chemistry.org While not directly involving tert-tetradecanethiol, this principle of exploiting inherent reactivity differences can be applied to guide the regioselective formation of tertiary thiols. A convenient and highly regioselective synthesis of 1,4-bis(tert-butoxycarbonylmethyl)tetraazacyclododecane has also been reported, highlighting the potential for achieving high regioselectivity in complex molecules. nih.gov

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) offer a powerful and efficient approach to building molecular complexity in a single step. nih.govtcichemicals.com These reactions, where three or more reactants combine to form a single product, are highly atom-economical and can rapidly generate diverse molecular scaffolds. nih.govtcichemicals.com Well-known MCRs include the Ugi and Passerini reactions, which are particularly useful for synthesizing peptide-like structures. organic-chemistry.orgnih.gov

While direct examples of incorporating this compound into classical MCRs like the Ugi or Passerini reaction are not extensively documented in the provided search results, the principles of MCRs can be extended to include sterically hindered thiols. For example, a palladium-catalyzed three-component reaction has been developed for the synthesis of N-formylanilines from aryl iodides, sodium azide, and oxalic acid. organic-chemistry.org The versatility of MCRs suggests that with appropriate catalyst and reaction condition optimization, this compound could be incorporated as a reactant. The development of MCRs involving diazo compounds has also expanded the scope of these reactions, offering new pathways to complex molecules. mdpi.com

Reaction with Helical Quinones: Selectivity and Mechanism

The reaction of thiols with quinones is a well-established transformation, often proceeding through nucleophilic addition. In the case of helical quinones derived from 2-hydroxybenzo[c]phenanthrene, the reaction with tertiary thiols like tert-butylthiol and this compound has been shown to selectively produce thioalkoxy-substituted products in good yields. clockss.org This selectivity highlights the influence of the sterically demanding tertiary thiol group on the reaction outcome.

The mechanism of thiol addition to quinones can be complex and may involve either nucleophilic or free-radical pathways. nih.gov For o-quinones, evidence suggests that the reaction with thiols like glutathione (B108866) and cysteine proceeds via a free radical chain mechanism, initiated by the addition of a thiyl radical to the quinone. nih.gov In contrast, the reaction of hydroxyl ions with certain quinones can lead to the formation of semiquinones, and the presence of organic compounds can influence this process. dtic.mil The specific mechanism for the reaction of this compound with helical quinones likely depends on the reaction conditions and the electronic properties of the quinone. Further investigation is needed to fully elucidate the operative pathway.

Mechanistic Investigations of this compound Formation

A thorough understanding of the reaction mechanism is paramount for optimizing synthetic protocols and developing new methodologies. This section delves into the mechanistic aspects of this compound formation.

Kinetic and Thermodynamic Considerations in Tertiary Thiol Synthesis

The feasibility and rate of a chemical reaction are governed by thermodynamic and kinetic factors, respectively. The synthesis of thiols can be thermodynamically favorable; for example, the formation of disulfides from thiols is thermodynamically favored over the formation of peroxides from alcohols due to the relative strengths of the S-S, O-O, S-H, and O-H bonds. libretexts.org

Kinetic studies provide insights into the reaction rate and the factors that influence it. The formation of self-assembled monolayers (SAMs) of alkanethiols on nanoparticle surfaces has been studied kinetically, revealing that the process can be limited by the growth of the layer across the nanoparticle surface. researchgate.net The rate of SAM formation can also be influenced by the thiol concentration, with different growth modes dominating at low and high concentrations. researchgate.net While these studies focus on surface reactions, the principles of reaction kinetics are broadly applicable to the synthesis of this compound in solution.

Below is a table summarizing key research findings related to the synthesis and reactivity of this compound and related compounds.

| Research Area | Key Finding | Significance |

| Reaction with Helical Quinones | Tertiary thiols, including this compound, react selectively with helical quinones to yield thioalkoxy substituted products. clockss.org | Demonstrates a method for the selective functionalization of complex quinone scaffolds with sterically hindered thiols. |

| Self-Assembled Monolayers (SAMs) | The kinetics of alkanethiol SAM formation on nanoparticles are influenced by thiol concentration and can involve different growth mechanisms. researchgate.net | Provides fundamental understanding of the surface chemistry of thiols, which is relevant for nanotechnology applications. |

| Thiol-Quinone Addition Mechanism | The addition of certain thiols to o-quinones can proceed through a free radical chain mechanism. nih.gov | Offers a mechanistic framework for understanding and controlling the reaction between thiols and quinones. |

| Intermediate in Phosphine-Mediated Synthesis | Phosphonium halide salts are proposed as intermediates in the reaction of tertiary phosphine (B1218219) dihalides with thiols. google.com | Elucidates the reaction pathway for a specific method of thiol conversion. |

Reactivity Profiles and Complex Reaction Pathways of Tert Tetradecanethiol

Thiol-Mediated Organic Transformations

Reductive amination is a fundamental process for synthesizing amines from carbonyl compounds. wikipedia.org This reaction typically proceeds through an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org While traditional methods often employ metal hydrides as reducing agents, radical-based approaches have emerged as a powerful alternative. masterorganicchemistry.com

In the context of radical-mediated reductive amination, thiols can serve as a hydrogen atom source. cam.ac.uk The reaction is often initiated by the formation of a thiyl radical, which then participates in a cascade of events leading to the final amine product. The bulky nature of tert-tetradecanethiol can influence the stereochemical outcome and selectivity of these reactions, although specific studies detailing its application in this context are limited. The general mechanism of a visible-light-mediated carbonyl alkylative amination involves the addition of an alkyl radical to an uncharged alkyl imine. rsc.org

Table 1: Key Aspects of Reductive Amination

| Feature | Description |

| Definition | A method to convert a carbonyl group to an amine via an imine intermediate. wikipedia.org |

| Process | Involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.org |

| Radical-Mediated Variation | Utilizes thiols as a hydrogen atom source to facilitate the reduction step through a radical pathway. cam.ac.uk |

| Significance | A widely used method for amine synthesis, including in green chemistry and the synthesis of biologically active molecules. wikipedia.orgrsc.org |

Thiols are well-known nucleophiles that can participate in a variety of addition and cyclization reactions. rsc.org The nucleophilicity of the sulfur atom allows it to attack electrophilic centers, such as carbonyl carbons or activated double bonds. In the case of this compound, its significant steric bulk can hinder its approach to the electrophilic center, potentially leading to lower reaction rates or favoring alternative reaction pathways compared to less hindered thiols.

Cyclization reactions involving thiols often lead to the formation of sulfur-containing heterocycles. nih.gov These reactions can be intramolecular or intermolecular and are crucial in the synthesis of various natural products and pharmaceuticals. While specific examples detailing the use of this compound in complex cyclization reactions are not extensively documented, the general principles of nucleophilic addition of thiols to unsaturated systems are well-established.

Carbon-sulfur (C-S) cross-coupling reactions are a vital tool for the synthesis of aryl thioethers. chemrxiv.org However, the coupling of sterically hindered substrates, such as those involving this compound, presents a significant challenge. The steric bulk around both the thiol and the aryl electrophile can impede the oxidative addition and reductive elimination steps of the catalytic cycle, which are crucial for bond formation. chemrxiv.orgrsc.org

Nickel-catalyzed systems have shown promise in overcoming some of these limitations. chemrxiv.org The smaller size of nickel compared to palladium can be advantageous in accommodating bulky substrates. For instance, the use of specific ligands like DPEphos or dppbz has enabled the cross-coupling of sterically challenging aryl triflates with alkyl thiols. chemrxiv.org However, the success of these reactions is often highly dependent on the choice of ligand and reaction conditions. Competition experiments and the isolation of organometallic intermediates have provided insights into the reaction mechanism, highlighting the delicate balance of electronic and steric factors. chemrxiv.org

Table 2: Challenges in C-S Cross-Coupling with Sterically Hindered Substrates

| Challenge | Description |

| Steric Hindrance | The bulky nature of substrates like this compound can prevent efficient catalyst-substrate interaction. chemrxiv.orgrsc.org |

| Catalyst Deactivation | Strong binding of the thiol or thiolate to the metal center can lead to catalyst poisoning. chemrxiv.org |

| Side Reactions | Increased steric bulk can promote undesired side reactions, such as the formation of biaryl byproducts in carbonylative cross-couplings. nih.gov |

| Ligand Design | Requires the development of specialized ligands that can facilitate the coupling of sterically demanding partners. researchgate.net |

Role in Post-Synthetic Modifications and Functionalization Reactions

This compound plays a significant role in the postsynthetic modification of copper sulfide (B99878) nanoparticles, particularly in selenization processes. nih.govacs.org In these transformations, the thiol can act as a solvent and a reagent that influences the reaction pathway. For example, in the conversion of copper sulfide nanorods to copper sulfide-copper selenide (B1212193) nanoheterostructures, the choice of thiol has a profound impact on the final product. nih.govacs.org

When dodecanethiol is replaced with tert-dodecanethiol (a structurally similar bulky thiol) in the reaction mixture containing selenium, the outcome of the reaction changes. acs.org The steric hindrance of tert-dodecanethiol can affect the formation of reactive selenium species in solution, thereby influencing whether the transformation proceeds via deposition or anion exchange. nih.govacs.org This demonstrates the critical role of the thiol's molecular structure in directing the synthesis of complex nanomaterials.

Thiols are commonly used as capping ligands to stabilize nanoparticles and can be exchanged with other molecules to modify the surface properties of the material. mdpi.com This process, known as ligand exchange, is crucial for tailoring nanoparticles for specific applications. ethernet.edu.et The steric bulk of this compound can influence the dynamics of this exchange process.

On gold surfaces, for instance, the self-assembly of thiol monolayers is a well-studied phenomenon. researchgate.net The packing and stability of these monolayers are dependent on the structure of the thiol. The bulky tertiary headgroup of this compound would lead to a less densely packed monolayer compared to linear thiols, which could affect the barrier properties and the ease of exchange with other ligands. researchgate.net The dynamics of ligand exchange are also influenced by factors such as solvent, temperature, and the nature of the incoming ligand. mdpi.comnanoge.org

Reaction Kinetics and Mechanistic Elucidation of Tertiary Thiol Interactions

Research into the kinetics of different thiol-based reactions consistently demonstrates that an increase in the substitution on the carbon adjacent to the thiol group leads to a decrease in the kinetic rate. morressier.com This trend is a direct consequence of the steric bulk impeding the approach of reactants to the sulfur center.

Thiol-Ene and Thiol-Michael Reactions:

For reactions where the chain transfer step is rate-limiting, such as those involving alkyl thiols, the rate is influenced by the thiol's pKa and the ease of deprotonation. acs.org In these cases, primary thiols react the fastest. While the kinetic differences between primary and secondary thiols can be modest, the reaction rates for tertiary thiols are markedly slower than both. acs.org The steric hindrance around the tertiary thiol group significantly increases the activation energy for the chain transfer step. researchgate.net

Table 1: Comparative Reaction Rates of Thiols in Thiol-Ene Reactions

| Thiol Type | Relative Reaction Rate | Primary Influencing Factor |

|---|---|---|

| Primary (e.g., 1-Butanethiol) | Fastest | Minimal steric hindrance, favorable pKa for chain transfer. acs.org |

| Secondary (e.g., 2-Butanethiol) | Intermediate | Moderate steric hindrance; balance of steric and electronic effects. acs.org |

| Tertiary (e.g., 2-Methylpropane-2-thiol) | Slowest | Significant steric hindrance impeding both chain transfer and propagation. acs.orgresearchgate.net |

Thiol-Epoxy Reactions:

In base-catalyzed thiol-epoxy additions, a kinetic model based on mechanistic considerations has been proposed. rsc.orgrsc.org The reaction is often initiated by a nucleophilic tertiary amine. The mechanism can be complex, sometimes exhibiting a slow initiation phase followed by strong autoacceleration. rsc.org The steric hindrance of tertiary thiols plays a crucial role in controlling selectivity and reaction rates. ias.ac.in The bulky tertiary group hinders the nucleophilic attack of the thiolate on the epoxy ring, leading to slower reaction kinetics compared to less sterically hindered thiols.

Reactions with Isocyanates:

The kinetics of reactions between various thiols and phenyl isocyanate, catalyzed by tertiary amines, have been investigated. These reactions were found to be first order with respect to the concentrations of the isocyanate, thiol, and amine catalyst. researchgate.net A study comparing the reaction rates of different thiols found that the rate constants decreased in the order: 1-butanethiol, 1-dodecanethiol, and 2-methylpropane-2-thiol (a tertiary thiol). researchgate.net This again highlights the decelerating effect of the steric bulk of the tertiary alkyl group on the reaction rate.

Table 2: Relative Rate Constants for the Reaction of Thiols with Phenyl Isocyanate

| Thiol Compound | Thiol Type | Relative Rate |

|---|---|---|

| 1-Butanethiol | Primary | Fastest researchgate.net |

| 1-Dodecanethiol | Primary | Intermediate researchgate.net |

| 2-Methylpropane-2-thiol | Tertiary | Slowest researchgate.net |

Mechanistic Implications of Steric Hindrance:

The steric crowding in this compound not only slows down reaction rates but can also favor alternative reaction pathways. For instance, in nucleophilic substitution reactions, the SN2 pathway is highly disfavored at a quaternary carbon center. beilstein-journals.orgnih.gov Elimination reactions often become the dominant pathway. The synthesis of tertiary thiols itself is challenging for this reason, as the reaction of a tertiary carbocation with a sulfur nucleophile is often complicated by competing elimination reactions. ias.ac.inbeilstein-journals.org

Advanced Applications in Materials Science and Nanotechnology

Self-Assembled Monolayers (SAMs) Research Utilizing tert-Tetradecanethiol

The study of this compound in the context of self-assembled monolayers has revealed fascinating insights into the fundamental principles governing molecular organization at interfaces. The bulky nature of its headgroup profoundly influences the packing density, ordering, and ultimate functionality of the resulting monolayer.

Fabrication of Ordered Monolayers on Noble Metal Substrates (e.g., Au(111))

The gold standard for studying thiol-based SAMs is the atomically flat surface of Au(111). uni-tuebingen.de The self-assembly process involves the chemisorption of the thiol's sulfur atom onto the gold surface, driven by the strong affinity between sulfur and gold. uni-tuebingen.de For alkanethiols, this process typically results in a densely packed, well-ordered monolayer. uh.edu The clean Au(111) surface itself has a characteristic herringbone reconstruction, which influences the initial adsorption and ordering of the thiol molecules. researchgate.net

The fabrication of SAMs can be achieved through various methods, including deposition from solution or the gas phase. uni-tuebingen.de Solution-based methods, often utilizing ethanolic solutions with thiol concentrations in the micromolar to millimolar range, are common. uni-tuebingen.de Proper cleaning of the substrate, often with "piranha solution" (a mixture of sulfuric acid and hydrogen peroxide), is critical to remove contaminants and ensure a pristine surface for monolayer formation. uni-tuebingen.de

Influence of Chain Length and Steric Hindrance of Tertiary Thiols on SAM Packing and Order

The structure of a thiol molecule, particularly its chain length and the steric bulk of its headgroup, plays a pivotal role in the final structure of the SAM. The ease of thiol oxidation, a degradation pathway for these monolayers, increases from tertiary to primary thiols. researchgate.net

The bulky nature of tertiary thiols, such as this compound, introduces significant steric hindrance. researchgate.net This steric hindrance can prevent the formation of the densely packed, highly ordered structures typically observed with linear alkanethiols. uh.edu While the strong sulfur-gold interaction drives adsorption, the bulky headgroups can lead to a lower packing density and reduced conformational order within the monolayer. uh.edu Research on other bulky thiols has shown that while they can form ordered arrays, the steric hindrance can lead to unique packing arrangements. For instance, studies on multidentate thiols have demonstrated increased thermal stability but decreased conformational order due to steric hindrances. uh.edu Similarly, research on Ag(I)-thiolate coordination polymers has shown that tuning the steric hindrance of the substituent can control the degree of polymerization. xmu.edu.cn

The interplay between intermolecular van der Waals interactions, which favor close packing of the alkyl chains, and the steric repulsion of the headgroups determines the final monolayer structure. In some cases, the steric hindrance is so significant that it prevents the formation of a well-ordered monolayer altogether. researchgate.net

| Thiol Type | Key Structural Feature | Impact on SAM Packing | Resulting SAM Characteristic |

|---|---|---|---|

| Linear Alkanethiols | Straight alkyl chain | Allows for close packing | High packing density, well-ordered |

| This compound | Bulky tertiary headgroup | Introduces steric hindrance | Lower packing density, potentially disordered |

| Multidentate Thiols | Multiple thiol anchor groups | Can increase surface binding | Increased thermal stability, but potential for disorder due to steric constraints |

Formation and Characterization of Mixed Monolayers Incorporating this compound

To overcome the packing limitations of bulky thiols, researchers often employ the strategy of forming mixed self-assembled monolayers. utwente.nl This involves co-adsorbing the bulky thiol with a second, typically shorter and less sterically hindered, alkanethiol. utwente.nl This "backfilling" approach can help to fill in the vacancies and defects that would otherwise be present in a pure monolayer of the bulky thiol, leading to a more densely packed and stable film. researchgate.net

Several methods exist for creating mixed SAMs, including coadsorption, exchange, and sequential adsorption. acs.org In coadsorption, the substrate is exposed to a solution containing a mixture of the different thiols. acs.org The final composition of the monolayer on the surface may not directly reflect the ratio of the components in the solution, as thermodynamic and kinetic factors play a significant role. researchgate.net

The characterization of these mixed monolayers is crucial to understanding their structure and properties. Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) provide real-space images of the surface, revealing the domain structures and phase separation that can occur within the mixed monolayer. researchgate.net Spectroscopic techniques like X-ray photoelectron spectroscopy (XPS) and polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS) provide information about the chemical composition and molecular orientation within the SAM. uni-oldenburg.de

Tunable Surface Properties via this compound SAMs

One of the primary motivations for using SAMs is the ability to precisely control and tune the surface properties of a material. uni-tuebingen.de By incorporating molecules with specific functional end groups, the wetting, adhesion, and chemical reactivity of a surface can be tailored. researchgate.net For example, methyl-terminated SAMs can transform a hydrophilic surface into a hydrophobic one. researchgate.net

In the context of this compound, its incorporation into mixed SAMs allows for the tuning of surface properties by controlling the ratio of the two components. researchgate.net The bulky nature of this compound can create a more "open" surface structure, which can be advantageous for certain applications where access to the underlying substrate or to specific functional groups within the monolayer is desired. The ability to create surfaces with varying degrees of steric hindrance and chemical functionality opens up possibilities for creating patterned surfaces and gradients for applications in microfabrication and sensor technology. researchgate.net

Electrochemical Control of SAM Formation and Desorption Processes

Electrochemical methods provide a powerful means to both study and manipulate SAMs. Cyclic voltammetry (CV) is a common technique used to characterize the formation and reductive desorption of thiol monolayers on gold. umich.edu The potential at which the thiols are reductively desorbed from the surface provides information about the stability and packing density of the monolayer. umich.edu Generally, more densely packed and well-ordered SAMs exhibit more negative desorption potentials. umich.edu

For mixed monolayers, the reductive desorption voltammogram can reveal the presence of different domains. For instance, in a binary SAM of 3-mercapto-1-propanol (B27887) and 1-tetradecanethiol (B147481), two distinct reductive desorption peaks corresponding to the individual components were observed, indicating phase separation. doi.org The potential of these peaks can shift depending on the composition of the mixed monolayer. doi.org

Electrochemical impedance spectroscopy (EIS) is another valuable tool for characterizing SAMs, providing information about the capacitance and resistance of the monolayer, which can be related to its thickness, packing density, and defectiveness. researchgate.net These electrochemical techniques allow for real-time monitoring of SAM formation and can be used to control the deposition and removal of molecules from the surface with high precision. uni-oldenburg.de

| Technique | Information Obtained | Relevance to this compound SAMs |

|---|---|---|

| Cyclic Voltammetry (CV) | Reductive desorption potential, surface coverage | Indicates stability and packing density; can reveal phase separation in mixed SAMs |

| Electrochemical Impedance Spectroscopy (EIS) | Capacitance, resistance, defect density | Characterizes the insulating properties and integrity of the monolayer |

Supramolecular Interactions within Tertiary Thiol-Based SAMs

Supramolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in the self-assembly and final structure of SAMs. researchgate.net While the primary driving force for thiol SAM formation on gold is the covalent Au-S bond, these weaker intermolecular interactions dictate the ordering and stability of the alkyl chains. uni-tuebingen.de

In SAMs containing tertiary thiols, the steric hindrance of the headgroup can disrupt the typical van der Waals interactions that lead to close packing in linear alkanethiol SAMs. researchgate.net However, other supramolecular interactions can be intentionally designed into the system. For example, the incorporation of molecules with hydrogen-bonding moieties like urea (B33335) groups can influence the self-assembly process and the final structure of mixed monolayers. researchgate.net

The study of supramolecular interactions is essential for designing complex, multi-component SAMs with specific functions. By carefully selecting molecules with complementary interactions, it is possible to control the ratio and distribution of different species on the surface, leading to the formation of highly ordered and functional nanoscale architectures. researchgate.net

Nanoparticle Functionalization and Hybrid Material Engineering with this compound

This compound serves as a critical surface ligand for engineering the properties of nanoparticles and integrating them into functional hybrid materials. Its branched alkyl structure provides distinct advantages over linear alkanethiols in controlling nanoparticle stability, dispersibility, and assembly, which are fundamental to creating materials with tailored optical and electronic characteristics.

The functionalization of nanoparticles with a layer of capping agents is essential for preventing their aggregation and ensuring their uniform distribution within various media. This compound has been effectively employed for this purpose, particularly with gold nanoparticles (AuNPs). mdpi.comresearchgate.net The thiol group forms a strong bond with the gold surface, while the branched, irregular composition of the tert-tetradecyl group is thought to enhance the dispersibility of the nanoparticles. mdpi.comdntb.gov.ua

In studies involving the creation of nanocomposites, gold nanoparticles coated with this compound have demonstrated improved dispersibility in polymer matrices like crosslinked poly(dimethylsiloxane) (PDMS). mdpi.comresearchgate.net This enhanced dispersion is crucial for achieving homogeneity in the final material, which is necessary for predictable and uniform properties. The surface plasmon band of this compound-capped particles has been observed to be narrower than that of particles capped with linear thiols like 1-dodecanethiol, which can be attributed to better surface coverage or a more uniform particle size distribution. mdpi.com

The process of surface ligand engineering involves selecting and applying specific molecules to a nanoparticle's surface to control its physical and chemical properties. This compound is a key tool in this process. mdpi.comacs.org By forming a self-assembled monolayer on the surface of gold nanoparticles, it influences properties such as the absorption spectrum and average core diameter. mdpi.com For instance, AuNPs capped with this compound have been synthesized with average core diameters of approximately 3 nm. mdpi.com

The choice of thiol ligand can also significantly impact the synthesis and transformation of other types of nanoparticles. In the case of copper sulfide (B99878) nanoparticles, thiols are known to alter the shape and phase of the resulting nanocrystals. acs.orgnih.gov The specific structure of the thiol, such as the branched nature of this compound, can influence reaction pathways and the final morphology of nanoheterostructures, demonstrating its role in tailoring fundamental nanoparticle characteristics. acs.org

A significant application of this compound-functionalized nanoparticles is their incorporation into polymer nanocomposites to create materials with novel optical and electronic functions. mdpi.comresearchgate.netazonano.com A notable example is the development of nanocomposites exhibiting dichroism—the property of absorbing polarized light differently depending on its polarization angle—in the near-infrared (NIR) region. mdpi.comresearchgate.net

These materials are fabricated by diffusing this compound-coated gold nanoparticles into a swollen PDMS elastomer film. mdpi.com The resulting nanocomposite contains well-dispersed AuNPs, which can then be organized into specific structures to achieve the desired optical effect. This integration of functionalized nanoparticles into a polymer matrix is a key strategy for developing advanced materials for applications like optical waveguides and filters. researchgate.netazonano.com

Table 1: Components of NIR-Dichroic Polymer Nanocomposite

| Component | Type | Function | Citation |

|---|---|---|---|

| Nanoparticles | Gold (Au) | Provide surface plasmon resonance for NIR absorption | mdpi.comresearchgate.net |

| Surface Ligand | This compound | Ensures nanoparticle dispersibility and stability | mdpi.comresearchgate.net |

Beyond ensuring dispersion, surface ligands like this compound can be used to control the assembly of individual nanoparticles into larger, ordered structures. mdpi.comacs.org The ability to direct this self-assembly is fundamental to creating materials with anisotropic properties. mdpi.com

In the aforementioned PDMS-AuNP nanocomposites, a specific procedure involving solvent exposure, stretching of the wet film, and subsequent drying and annealing leads to the formation of oriented, linear assemblies of the gold nanoparticles. mdpi.comresearchgate.net This alignment of this compound-capped nanoparticles within the stretched polymer is directly responsible for the material's dichroism in the NIR region. The controlled formation of these higher-order structures is a critical step in translating the properties of individual nanoparticles into a macroscopic material function. mdpi.com

The development of advanced chemical sensors and biosensors often relies on nanostructured materials to enhance sensitivity and selectivity. azonano.comgoogle.com Functionalized gold nanoparticles are frequently used in these sensing platforms, such as in chemiresistor arrays or "electronic noses," for the detection of volatile organic compounds (VOCs). mobt3ath.comlouisville.edu

The role of the surface ligand is to provide a stable and receptive interface for interaction with target analytes. While specific studies might focus on other thiols for particular analytes, the principles of nanoparticle stabilization and functionalization demonstrated by this compound are broadly applicable. By creating stable, well-dispersed nanoparticles, this compound provides a robust foundation upon which sensing surfaces can be built. mdpi.comlouisville.edu The ability to form dense, well-defined monolayers makes it a candidate for creating the functional nanoparticle films used in various sensing architectures. acs.org

Polymer Science and Engineering Applications of this compound

The use of this compound extends into the broader field of polymer science and engineering, primarily through its role in the creation of polymer nanocomposites. unileoben.ac.at The incorporation of nanoparticles functionalized with this compound into polymer matrices represents a key strategy for developing advanced materials with enhanced properties. researchgate.net

The work on PDMS-based nanocomposites for optical applications serves as a prime example. mdpi.comresearchgate.net Here, this compound facilitates the successful integration of an inorganic nanofiller (gold nanoparticles) into a polymer host, overcoming challenges of agglomeration and poor dispersion. This allows for the engineering of flexible, processable materials with specific functionalities, such as NIR dichroism, that are not present in the polymer alone. mdpi.com Such materials are of interest in various fields, including optoelectronics and advanced coatings. The principles demonstrated in this system can be applied to other polymer-nanoparticle combinations, highlighting the utility of this compound as a tool for polymer engineers creating next-generation materials. unileoben.ac.atresearchgate.net

Role as Chain Transfer Agent in Controlled Polymerization

In the realm of polymer synthesis, achieving control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture is paramount. Controlled/living polymerization techniques have been developed to meet these needs, and chain transfer agents (CTAs) are often crucial components in these processes. Thiols, including this compound, can function as effective CTAs in certain types of radical polymerizations.

The primary role of a chain transfer agent is to interrupt the growth of a polymer chain by transferring a reactive atom or group, thereby terminating that chain and initiating a new one. This process helps to regulate the average molecular weight of the resulting polymer. In controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a CTA, typically a thiocarbonylthio compound, is used to mediate the polymerization via a reversible chain-transfer process, allowing for the synthesis of polymers with low dispersity and complex architectures like block copolymers. wikipedia.orgfujifilm.com

While RAFT polymerization specifically relies on thiocarbonylthio compounds, conventional free radical polymerization can utilize simple thiols as CTAs to control molecular weight. The general mechanism involves the abstraction of the hydrogen atom from the thiol group (R-SH) by the propagating radical chain (P•), terminating the chain (P-H) and creating a new thiyl radical (RS•). This thiyl radical then initiates a new polymer chain by reacting with a monomer molecule.

Atom Transfer Radical Polymerization (ATRP) is another major controlled radical polymerization method that relies on a transition metal catalyst to reversibly activate and deactivate propagating chains, leading to polymers with well-defined structures. wikipedia.orgspringernature.com While not a primary component of the ATRP catalytic cycle, thiols can be present or used in subsequent modifications. Some polymerization processes for specific products, such as polymer polyols, utilize mercaptans like tertiary dodecyl mercaptan and 1-tetradecanethiol as chain transfer agents to control the final product's properties. justia.com The structural similarity of this compound to these compounds suggests its utility in similar applications.

| Controlled Polymerization Technique | General Role of Thiol-Based Agents | Relevance of this compound |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Employs thiocarbonylthio compounds as CTAs to mediate polymerization, enabling control over molecular weight and dispersity. wikipedia.orgfujifilm.comresearchgate.net | While not a standard RAFT agent itself, the thiol group is a key functional component of more complex RAFT agents. |

| Atom Transfer Radical Polymerization (ATRP) | ATRP uses a transition-metal-catalyzed reversible-deactivation process. wikipedia.orgspringernature.comnih.gov Thiols are not core to the main mechanism but can be used for post-polymerization modifications. | Can be used for functionalizing polymers created by ATRP, for example, through subsequent thiol-ene reactions. |

| Conventional Radical Polymerization | Simple thiols act as chain transfer agents to control the molecular weight of the polymer. justia.comepo.org | Its function as a mercaptan allows it to serve as a CTA to regulate polymer chain length. |

Thiol-Ene Click Chemistry in Polymer Synthesis

Thiol-ene "click" chemistry has emerged as a powerful and versatile tool in polymer synthesis and modification. nih.govmagtech.com.cn This reaction involves the addition of a thiol (like this compound) across a carbon-carbon double bond (an "ene"). The reaction can be initiated either by radicals (often photochemically) or by a nucleophilic base. nih.govrsc.org

Key features of the thiol-ene reaction that make it a "click" reaction are its high efficiency, rapid reaction rate, high yields, and lack of significant side products. nih.govresearchgate.net Furthermore, the reaction is often insensitive to oxygen and water, allowing for simple execution under a variety of conditions. fujifilm.com

In polymer science, this chemistry is widely used for:

Polymer Functionalization: Attaching specific functional molecules to a polymer backbone that contains alkene groups. rsc.orgresearchgate.net

Surface Modification: Grafting polymers or other molecules onto surfaces that have been pre-functionalized with either thiols or alkenes. magtech.com.cn

Synthesis of Complex Architectures: Creating dendrimers, block copolymers, and polymer networks. nih.govrsc.org

The mechanism for the radical-mediated thiol-ene reaction proceeds via a two-step chain process. An initiator generates a radical that abstracts a hydrogen atom from the thiol, creating a thiyl radical (RS•). This thiyl radical then adds to the alkene, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product. diva-portal.org

While specific documented examples focusing solely on this compound in extensive polymer synthesis studies are not widespread in the literature, its fundamental nature as a thiol makes it a suitable reactant for any thiol-ene conjugation. The bulky tertiary alkyl group can influence the properties of the resulting modified polymer, potentially enhancing solubility or altering its thermal properties.

Stabilization and Modification of Polymer Properties

This compound has been effectively used as a surface-modifying agent to stabilize inorganic nanoparticles and improve their dispersion within a polymer matrix, thereby modifying the bulk properties of the material. A notable example is its use in the preparation of nanocomposites containing gold nanoparticles within a poly(dimethylsiloxane) (PDMS) elastomer. mdpi.comnih.govnih.gov

In this application, this compound serves as a ligand, coating the surface of gold nanoparticles. It was specifically selected with the hypothesis that its branched and irregular alkyl structure might enhance the dispersibility of the nanoparticles within the polymer matrix compared to linear-chain thiols like 1-dodecanethiol. mdpi.comnih.gov Improved dispersion is critical, as it prevents the agglomeration of nanoparticles, which can be detrimental to the desired properties of the composite material. mdpi.com

Research has shown that this modification strategy is successful. The this compound-capped gold nanoparticles could be effectively diffused into swollen PDMS films, leading to the formation of advanced composite materials. researchgate.net

| Research Finding | Description | Source(s) |

| Improved Nanoparticle Dispersion | This compound was used to coat gold nanoparticles, improving their dispersibility within a crosslinked poly(dimethylsiloxane) (PDMS) matrix. The branched structure was thought to promote this effect. | mdpi.comnih.gov |

| Inhibition of Agglomeration | The surface plasmon band of the this compound-capped particles was narrower than that of particles capped with linear 1-dodecanethiol, suggesting less agglomeration and a narrower particle size distribution. | mdpi.com |

| Modification of Optical Properties | The incorporation of these well-dispersed, thiol-coated gold nanoparticles into PDMS films led to materials exhibiting dichroism (polarization-dependent light absorption) in the near-infrared (NIR) region. | mdpi.comnih.gov |

Development of Advanced Polymeric Materials and Composites

The ability of this compound to modify and stabilize nanoparticles is a gateway to the development of advanced polymeric materials and composites with unique functional properties.

One of the most prominent examples is the creation of polarizing nanocomposites. By embedding gold nanoparticles coated with this compound into PDMS elastomer films and then stretching the material, researchers have been able to create oriented, linear assemblies of the nanoparticles. mdpi.comresearchgate.net These aligned nanoparticle chains cause the material to interact with polarized light in a directional manner, a property known as dichroism, which is particularly valuable for applications in near-infrared (NIR) optics. nih.govacs.org

The development of such materials involves a multi-step process:

Synthesis of Nanoparticles: Gold nanoparticles are synthesized and stabilized with a coating of this compound. mdpi.comnih.gov

Composite Fabrication: The coated nanoparticles are diffused into a swollen PDMS polymer network. nih.govresearchgate.net

Anisotropic Structuring: The resulting composite film is stretched, which aligns the nanoparticles into linear assemblies within the polymer matrix. mdpi.com

Beyond optical materials, this compound has been investigated in other complex systems. For instance, in the study of postsynthetic transformations of copper sulfide nanoparticles, replacing the common dodecanethiol with this compound was found to influence the reaction pathways, leading to different final nanoheterostructures. nih.gov This demonstrates its role in directing the synthesis of complex inorganic-organic hybrid materials.

Furthermore, the general class of mercaptans, to which this compound belongs, is used in processes to remove residual, malodorous mercaptan compounds from polymer compositions, an important step in improving the quality and applicability of certain commercial polymers. google.com The ability to control polymer structures through techniques like RAFT and ATRP, where thiols can play a role as chain transfer agents or functionalizing moieties, is fundamental to creating advanced block copolymers for a vast array of applications, from drug delivery to thermoplastic elastomers. nih.govrsc.org

Catalytic Roles and Mechanistic Aspects of Tert Tetradecanethiol in Chemical Transformations

Transition Metal-Catalyzed Processes Involving Tertiary Thiols

In transition metal catalysis, thiols can act as ligands, catalyst precursors, or reactants. The bulky nature of tertiary thiols like tert-tetradecanethiol introduces considerable steric challenges, which can be both a limitation and an advantage in controlling catalytic processes.

The coordination of this compound to a transition metal center as a ligand is influenced by its steric bulk. In homogeneous catalysis, ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. rsc.org For tertiary thiols, the large alkyl groups can create a sterically demanding environment around the metal.

This steric hindrance can:

Promote the formation of specific catalyst geometries: The bulkiness of the ligand can favor the formation of less coordinated metal complexes, which might exhibit higher reactivity.

Influence substrate selectivity: The sterically crowded catalytic pocket can allow for selective transformations of less bulky substrates.

Stabilize low-coordinate metal species: The steric protection offered by the tertiary alkyl groups can prevent catalyst deactivation pathways such as aggregation.

While sophisticated ligands are designed to do more than just occupy space, the fundamental steric properties of ligands like this compound are a primary determinant of their effect on a catalytic system. rsc.org

The steric hindrance of tertiary thiols is a significant factor in their reactivity and, consequently, their impact on reaction selectivity and yield. In reactions such as C-S cross-coupling, tertiary thiols are considered more challenging nucleophilic partners compared to primary or secondary thiols. thieme-connect.com However, catalytic systems have been developed to address this challenge. For instance, nickel-catalyzed systems have been shown to effectively couple sterically hindered aryl triflates with a range of alkyl thiols, including tertiary ones. rsc.orgchemrxiv.org

In a study on the nickel-catalyzed coupling of aryl chlorides with alkyl thiols, a catalytic system was developed that tolerated primary, secondary, and the previously challenging tertiary alkyl thiols at room temperature. chemrxiv.org This indicates that with the appropriate choice of catalyst and ligands, the steric bulk of tertiary thiols can be overcome to achieve high yields.

The table below summarizes the effect of thiol substitution on the yield of thioetherification of a sterically hindered aryl triflate, illustrating the challenges and successes in utilizing tertiary thiols.

| Thiol Type | Substrate | Catalyst System | Yield (%) | Reference |

| Primary | 2-Biphenyl triflate | Ni(cod)₂/DPEphos | 78 | rsc.org |

| Secondary | 2-Biphenyl triflate | Ni(cod)₂/DPEphos | High | rsc.org |

| Tertiary | 2-Biphenyl triflate | Ni(cod)₂/DPEphos | High | rsc.org |

| Tertiary | Aryl Chloride | Ni(II) precatalyst/KOAc | Excellent | chemrxiv.org |

This table is a representative summary based on findings for tertiary thiols in general.

Furthermore, in some catalytic processes, the steric bulk of tertiary thiols can lead to different product selectivities. For example, in the synthesis of a catalyst for producing tert-dodecanethiol, the use of a specific catalyst system resulted in a high selectivity of over 98%. google.com

Mechanistic Studies of this compound in Catalytic Cycles

The mechanism of catalytic reactions involving tertiary thiols is often a subject of detailed investigation due to their unique steric and electronic properties. A generally accepted mechanism for transition metal-catalyzed C-S coupling involves a Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycle. thieme-connect.comchemrxiv.org

A plausible catalytic cycle for the nickel-catalyzed cross-coupling of an aryl halide with this compound would likely involve the following key steps:

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Ni(II) intermediate, [Ar-Ni(II)-X].

Ligand Exchange/Deprotonation: The this compound coordinates to the Ni(II) center. Subsequent deprotonation, often facilitated by a base, leads to the formation of a nickel thiolate complex, [Ar-Ni(II)-S-t-C₁₄H₂₉]. The steric bulk of the tert-tetradecanethiolate ligand can influence the stability and structure of this intermediate.

Reductive Elimination: The final step is the reductive elimination of the thioether product (Ar-S-t-C₁₄H₂₉), which regenerates the active Ni(0) catalyst. The relief of steric strain can be a driving force for this step. chemrxiv.org

Kinetic and computational studies on similar systems have supported such catalytic cycles, identifying the oxidative addition product as a potential resting state and highlighting the crucial role of the base in the deprotonation step. chemrxiv.org

In other catalytic applications, such as the copper-catalyzed S-amidation of thiols, a proposed mechanism involves the formation of a copper-nitrenoid intermediate, which is then attacked by the thiol. researchgate.net The high effectiveness of secondary and tertiary thiols in this reaction suggests a pathway that can accommodate their steric bulk. researchgate.net

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of molecular and electronic structures. These methods provide insights into how this compound molecules interact with surfaces and how chemical reactions proceed at a molecular level.

DFT calculations have been instrumental in understanding the adsorption of thiols on various metal surfaces, with a significant focus on gold (Au). ethz.chnih.govresearchgate.net These studies explore the nature of the sulfur-gold bond, which is the anchor for self-assembled monolayers. While much research has focused on linear alkanethiols, the principles are extended to branched thiols like this compound. DFT helps determine the most stable adsorption sites (e.g., atop, bridge, or hollow sites on a crystal lattice) and the geometry of the adsorbed molecule. ethz.ch For instance, studies on alkanethiols on Au(111) surfaces show that the covalent character of the Au-S bond is significant, influencing the orientation and packing of the molecules in the monolayer. nih.gov The bulky nature of the tert-butyl group in this compound is expected to sterically influence the surface packing and tilt angle of the molecule, a factor that can be quantitatively assessed through DFT calculations.

The electronic properties of the thiol-surface interface are also a key area of investigation. DFT can be used to calculate the density of states (DOS), which reveals how the electronic structure of both the thiol and the metal surface are altered upon adsorption. nih.govresearchgate.net This information is crucial for understanding charge transfer processes at the interface, which underpin the performance of molecular electronic devices.

Table 1: Comparison of Adsorption Characteristics for Different Thiol Systems on Au(111) from DFT Studies

| Thiol System | Preferred Adsorption Site | Key Finding |

| Methylthiolate | Bridge structure, atop structure, honeycomb-bridge structure | The local adsorption geometry at the S-Au interface is crucial for understanding the nature of the Au-S bond. ethz.ch |

| Alkanethiols | Ontop of a gold atom | The interaction with the gold surface has a high degree of covalent character. nih.gov |

| Nitronyl nitroxide radical thiols | Reconstructed 1:2 Auad/thiols ratio model | The gold surface is not passive and can influence intramolecular magnetic coupling. rsc.org |

Computational modeling is essential for mapping the reaction pathways and energy landscapes of chemical reactions involving this compound. This includes understanding the mechanisms of SAM formation, as well as the molecule's reactivity in other chemical transformations. For example, in the context of thiol-yne and thiol-ene click reactions, computational models can elucidate the interplay between reversible radical additions and the energy landscapes that govern bond formation, thereby controlling selectivity. researchgate.netmdpi.com

DFT calculations can predict the transition states and activation barriers for various reaction steps. cam.ac.uk This is particularly relevant for understanding the kinetics of SAM formation, where the initial physisorption of the thiol is followed by chemisorption involving the cleavage of the S-H bond. The energy landscape for these processes dictates the rate of monolayer formation and its final structure. In studies of similar systems, replacing dodecanethiol with tert-dodecanethiol was found to influence reaction pathways in the formation of copper selenide (B1212193) nanoparticles, highlighting the importance of the thiol's structure. acs.org

Furthermore, computational studies can explore the fragmentation and cyclization reactions of related thiol compounds, providing insights into the generation of radical intermediates and their subsequent reactions. cam.ac.uk This knowledge is transferable to understanding the potential side reactions or degradation pathways of this compound under various conditions.

Molecular Dynamics Simulations of Self-Assembly Processes and Interfacial Phenomena

While quantum chemical methods provide detailed electronic information, they are often limited to small systems and short timescales. Molecular dynamics (MD) simulations bridge this gap by modeling the behavior of large ensembles of molecules over longer periods. cuny.edunih.gov This makes MD an ideal tool for studying the self-assembly of this compound into SAMs and for investigating the dynamic phenomena at the interface between the monolayer and its environment. nih.gov

Interfacial phenomena, such as the interaction of the SAM with a solvent or with other molecules, can also be studied. For example, MD simulations can model the penetration of solvent molecules into the monolayer or the adsorption of other chemical species onto the SAM surface. This is critical for applications where the SAM is used as a protective coating or as a platform for sensing.

Table 2: Applications of Molecular Dynamics in Studying Thiol Systems

| Studied System | Key Insight from MD Simulation |

| Self-assembly of drug amphiphiles | Electrostatics and van der Waals interactions are the primary drivers of the assembly process. cuny.edu |

| TTR (105–115) peptides | The critical nucleus for fibril formation is larger than four peptides, with hydrophobic interactions playing a key role. frontiersin.org |

| Influenza fusion peptide with a membrane | A self-assembly simulation strategy revealed a membrane-spanning conformation of the peptide. nih.gov |

Advanced Statistical Mechanics Approaches to Tertiary Thiol Systems

Advanced statistical mechanics approaches provide a theoretical framework for understanding the thermodynamic and statistical properties of complex systems like this compound monolayers. These methods can be used to calculate macroscopic properties from the microscopic details obtained from quantum chemistry and molecular dynamics simulations. researchgate.netnih.gov

One key application is the calculation of the free energy of the system. frontiersin.org For example, the free energy landscape of SAM formation can be constructed to identify the most stable and metastable structures. This can help to explain the experimentally observed polymorphism in some SAM systems. Statistical mechanics can also be used to predict phase transitions in the monolayer, such as the transition from a disordered, liquid-like state to an ordered, solid-like state as a function of temperature or surface coverage.

Predictive Modeling for Material Design and Chemical Reactivity

The ultimate goal of theoretical and computational chemistry in this field is to develop predictive models that can guide the design of new materials and the control of chemical reactivity. By combining the insights from quantum chemistry, molecular dynamics, and statistical mechanics, it is possible to build models that can predict the properties of this compound-based systems before they are synthesized in the lab. nih.gov

For material design, computational models can be used to screen different thiol structures to find the optimal one for a specific application. For example, if the goal is to create a highly ordered and densely packed SAM, models can predict how modifications to the alkyl chain length or the branching of the headgroup will affect the final structure. This can accelerate the discovery of new functional materials for applications in electronics, sensors, and coatings.

In terms of chemical reactivity, predictive models can help to understand and control the reactions of the thiol group. cam.ac.uknih.gov For instance, the pKa of the thiol can be predicted, which is crucial for understanding its behavior in different pH environments. nih.gov The models can also predict the susceptibility of the thiol to oxidation or other chemical modifications, which is important for assessing the long-term stability of the SAM. nih.gov By understanding the factors that govern reactivity, it becomes possible to design systems where the desired reactions are favored and unwanted side reactions are suppressed.

Conclusion

tert-Tetradecanethiol stands as a significant compound in the field of advanced chemical research, bridging the gap between polymer chemistry and materials science. Its distinct tertiary architecture, characterized by a sterically hindered sulfhydryl group, dictates its unique reactivity and applications. In polymer synthesis, it functions as an effective chain transfer agent, enabling precise control over polymer molecular weight and distribution. In materials science, its ability to form self-assembled monolayers is exploited for the surface modification of metal substrates and nanoparticles. This is particularly evident in the development of advanced nanocomposites, where this compound-coated gold nanoparticles impart novel optical properties. The synthesis and characterization of this isomeric mixture rely on established industrial and analytical techniques, underscoring its relevance in both academic research and practical applications. The continued exploration of this compound and related tertiary thiols promises further innovations in the design of functional polymers and sophisticated nanomaterials.

Advanced Characterization and Analytical Methodologies for Tert Tetradecanethiol and Its Assemblies

Spectroscopic Techniques for Structural and Interfacial Analysis

Spectroscopy is fundamental to elucidating the chemical and physical properties of tert-tetradecanethiol assemblies. By probing the interactions of electromagnetic radiation with the molecules, these techniques can reveal information about ligand binding, elemental composition, chemical states, and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and studying its interactions in solution, particularly in the context of ligand exchange on nanoparticle surfaces. While a specific spectrum for this compound is not widely published, its expected ¹H NMR spectrum can be predicted based on its structure and comparison with isomers like 1-tetradecanethiol (B147481).

The ¹H NMR spectrum of this compound would feature distinct signals corresponding to its unique structural components. The protons of the eleven methylene (-CH₂-) groups in the main alkyl chain would appear as a broad multiplet, typically around 1.25 ppm. The terminal methyl (-CH₃) group of the chain would produce a triplet near 0.88 ppm. Crucially, the nine protons of the three methyl groups attached to the quaternary carbon (the "tert" group) would yield a sharp singlet, and the thiol proton (-SH) would also appear as a singlet. The chemical shift of the thiol proton can vary depending on concentration and solvent.

In studies of ligand binding to nanoparticles, NMR can track changes in the chemical shifts or relaxation times of the ligand protons upon adsorption to a surface. These changes provide information about the binding environment and the conformation of the alkyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound vs. Experimental Data for 1-Tetradecanethiol

| Functional Group | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 1-Tetradecanethiol | Signal Multiplicity |

|---|---|---|---|

| Terminal -CH₃ | ~0.88 | 0.88 | Triplet |

| Chain -(CH₂)₁₁- | ~1.25 | 1.26 | Multiplet |

| Methylene adjacent to S (-CH₂-S) | N/A | 2.52 | Quartet |

| tert-Butyl Methyls (-(CH₃)₃) | Singlet, >1.0 | N/A | Singlet |

Note: Data for 1-tetradecanethiol is sourced from publicly available spectral databases. The predicted shifts for this compound are based on standard chemical shift tables and structural analogy.

UV-Visible (UV-Vis) spectroscopy is a primary technique for characterizing metallic nanoparticles, such as gold nanoparticles (AuNPs), that have been functionalized with this compound. AuNPs exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of conduction electrons in response to incident light, resulting in a strong absorption band in the visible spectrum. nih.gov

The position and shape of the LSPR peak are highly sensitive to the size and shape of the nanoparticles and, critically, to the local dielectric environment at the nanoparticle surface. nih.gov When this compound molecules form a self-assembled monolayer on the surface of AuNPs, the refractive index at the surface changes, causing a red-shift (a shift to a longer wavelength) in the LSPR peak. This shift confirms the successful coating of the nanoparticles.

Research on alkanethiolate-stabilized gold nanoparticle superlattices demonstrates that the LSPR is also tunable via the near-field coupling of adjacent nanoparticles. researchgate.net The interparticle distance, controlled by the length of the alkyl chain of the thiol ligand, directly influences the LSPR wavelength. For very small nanoparticles (less than ~2 nm in diameter), the plasmon resonance feature may disappear entirely. nih.govresearchgate.net

Table 2: LSPR Peak Position as a Function of Alkanethiol Chain Length in Gold Nanoparticle Superlattices

| Ligand | Alkyl Chain Length | Interparticle Distance (nm) | LSPR Peak Position (nm) |

|---|---|---|---|

| 1-Dodecanethiolate | C12 | 1.4 | 549 |

| 1-Tetradecanethiolate | C14 | 1.6 | 557 |

| 1-Hexadecanethiolate | C16 | 1.8 | 566 |

This table is based on data from studies on 1-alkanethiolate stabilized gold nanoparticles, demonstrating the principle of LSPR shifting with chain length. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 1-10 nm of a surface. thermofisher.com For a self-assembled monolayer of this compound on a substrate like gold, XPS is invaluable for confirming the presence of the monolayer and verifying the nature of the sulfur-gold bond.

An XPS analysis of a this compound SAM on gold would show peaks corresponding to gold (Au), sulfur (S), and carbon (C). The high-resolution spectrum of the S 2p region is particularly informative. It appears as a doublet (S 2p₃/₂ and S 2p₁/₂). The binding energy of the S 2p₃/₂ peak for a thiol molecule chemisorbed to gold (a thiolate) is characteristically found at approximately 162 eV, which is lower than the binding energy for a free, unbound thiol (physisorbed), which appears around 164 eV. This chemical shift confirms the formation of a covalent Au-S bond. The C 1s spectrum would show a primary peak around 285 eV, corresponding to the alkyl chain carbons. The Au 4f peaks from the underlying substrate would also be visible, though their intensity would be attenuated by the overlying monolayer.

Table 3: Typical XPS Binding Energies for Alkanethiol SAMs on a Gold Substrate

| Spectral Region | Key Peak | Typical Binding Energy (eV) | Interpretation |

|---|---|---|---|

| Au 4f | Au 4f₇/₂ | ~84.0 | Gold substrate |

| S 2p | S 2p₃/₂ | ~162.0 | Thiolate (covalent Au-S bond) |

| S 2p | S 2p₃/₂ | ~164.0 | Unbound/physisorbed thiol |

These values are representative for alkanethiol monolayers on gold and are used to confirm monolayer formation and bonding state. thermofisher.comharvard.edu

Raman spectroscopy probes the vibrational modes of molecules. When applied to this compound monolayers, it can provide a chemical fingerprint, confirming the presence of the molecule and offering insights into the conformation and ordering of the alkyl chains. While conventional Raman spectroscopy may lack the sensitivity for a single monolayer, techniques like Surface-Enhanced Raman Spectroscopy (SERS) or Tip-Enhanced Raman Spectroscopy (TERS) can provide the necessary signal enhancement. beilstein-journals.orgnih.gov

The Raman spectrum of this compound would be dominated by features associated with the alkyl chain. These include C-H stretching modes (typically 2800-3000 cm⁻¹), C-H bending and scissoring modes (~1450 cm⁻¹), and C-C skeletal stretching modes (1000-1200 cm⁻¹). The C-S stretching vibration, expected around 600-750 cm⁻¹, is a key indicator of the thiol group, although this peak is often weak in intensity. The presence and sharpness of these peaks can indicate the degree of conformational order (e.g., the proportion of all-trans vs. gauche conformations) within the monolayer.

Table 4: Expected Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 2800 - 3000 | C-H stretching |

| ~1450 | C-H bending/scissoring |

| 1000 - 1200 | C-C skeletal stretching |

Microscopic and Imaging Techniques for Surface and Nanostructure Elucidation

Microscopy techniques provide direct visualization of the surface morphology and molecular arrangement of this compound assemblies, revealing details about monolayer quality, packing, and defects.

Scanning Tunneling Microscopy (STM) is a premier technique for imaging conductive surfaces with atomic or molecular resolution. It is widely used to study the structure of alkanethiol SAMs on Au(111). nih.gov STM can visualize the two-dimensional arrangement of the this compound molecules, the presence of ordered domains, and various types of surface defects.

For linear alkanethiols on Au(111), STM studies consistently reveal a hexagonal (√3 × √3)R30° packing structure, where the intermolecular distance is approximately 0.5 nm. amazonaws.com While the bulkier "tert" headgroup of this compound might influence the packing density or introduce disorder, the fundamental self-assembly behavior is expected to be similar.

STM images also reveal common features of these monolayers, such as domain boundaries between different ordered regions and characteristic etch pits or vacancy islands. researchgate.net These pits are depressions one gold atom deep, formed by the extraction of gold atoms during the chemisorption process. The size and density of these defects can be analyzed to understand the kinetics of monolayer formation and its long-range order. nih.gov

Table 5: Structural Features of Alkanethiol Monolayers on Au(111) Observed by STM

| Feature | Typical Dimension / Observation | Significance |

|---|---|---|

| Molecular Lattice | (√3 × √3)R30° | Indicates a well-ordered, densely packed monolayer |

| Intermolecular Distance | ~0.5 nm | Corresponds to the spacing in the (√3 × √3)R30° lattice |

| Vacancy Islands (Etch Pits) | ~2.5 Å depth | Evidence of Au atom extraction during chemisorption |

Data is based on STM studies of linear alkanethiols such as decanethiol and tetradecanethiol on Au(111). amazonaws.comresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Forces

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. researchgate.netmdpi.com It is a powerful tool for characterizing the structure and properties of self-assembled monolayers (SAMs), such as those formed by this compound on noble metal substrates. AFM does not require special sample preparation like metal coating or staining, and it can be operated in both air and liquid environments, allowing for the in-situ study of SAM formation and behavior. mdpi.com

In the context of this compound, AFM is instrumental in elucidating the surface topography of the resulting monolayer. The process of SAM formation from alkanethiols on a gold surface can be monitored in real-time using AFM. researchgate.net This often involves an initial adsorption phase where molecules lie parallel to the surface, followed by a two-dimensional phase transition to a more upright orientation as surface coverage increases. researchgate.net Due to the bulky tert-butyl head group of this compound, the resulting monolayer is expected to be less densely packed and more disordered compared to its linear n-alkanethiol counterparts. AFM imaging can directly visualize this topography, revealing details about molecular arrangement, domain formation, and the presence of defects within the monolayer.